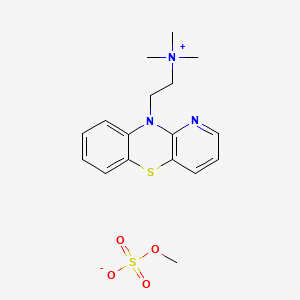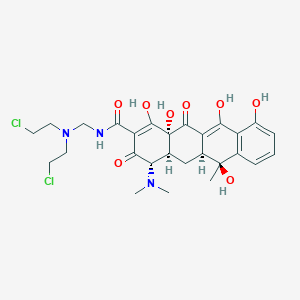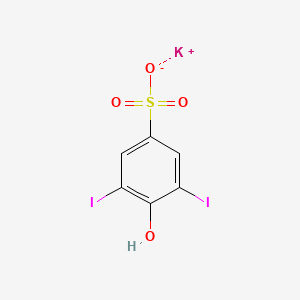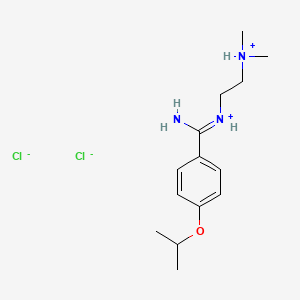
1-(1,2,3,4,4a,4b,5,6,7,8,8a,10a-Dodecahydrophenanthren-9-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,2,3,4,4a,4b,5,6,7,8,8a,10a-Dodecahydrophenanthren-9-yl)ethanone is a complex organic compound with a unique structure It is characterized by a phenanthrene core that is fully hydrogenated, making it a dodecahydro derivative
Métodos De Preparación
The synthesis of 1-(1,2,3,4,4a,4b,5,6,7,8,8a,10a-Dodecahydrophenanthren-9-yl)ethanone typically involves multi-step organic reactions. One common method includes the hydrogenation of phenanthrene derivatives under high pressure and temperature conditions, followed by the introduction of an ethanone group through Friedel-Crafts acylation. Industrial production methods may involve catalytic hydrogenation using palladium or platinum catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(1,2,3,4,4a,4b,5,6,7,8,8a,10a-Dodecahydrophenanthren-9-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reagents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the phenanthrene core, allowing for the introduction of various functional groups. Common reagents and conditions for these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions include alcohols, ketones, and substituted phenanthrene derivatives.
Aplicaciones Científicas De Investigación
1-(1,2,3,4,4a,4b,5,6,7,8,8a,10a-Dodecahydrophenanthren-9-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a ligand in biochemical assays.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of advanced materials, such as polymers and resins, due to its stable structure and reactivity.
Mecanismo De Acción
The mechanism of action of 1-(1,2,3,4,4a,4b,5,6,7,8,8a,10a-Dodecahydrophenanthren-9-yl)ethanone involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.
Comparación Con Compuestos Similares
Similar compounds to 1-(1,2,3,4,4a,4b,5,6,7,8,8a,10a-Dodecahydrophenanthren-9-yl)ethanone include other hydrogenated phenanthrene derivatives, such as:
- 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,4a-dimethyl-7-(1-methylethylidene)-, methyl ester
- 1-Phenanthrenecarboxaldehyde, 7-ethenyl-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,4a,7-trimethyl- These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of this compound lies in its ethanone group, which imparts distinct chemical reactivity and potential uses.
Propiedades
Número CAS |
7505-99-9 |
|---|---|
Fórmula molecular |
C16H24O |
Peso molecular |
232.36 g/mol |
Nombre IUPAC |
1-(1,2,3,4,4a,4b,5,6,7,8,8a,10a-dodecahydrophenanthren-9-yl)ethanone |
InChI |
InChI=1S/C16H24O/c1-11(17)16-10-12-6-2-3-7-13(12)14-8-4-5-9-15(14)16/h10,12-15H,2-9H2,1H3 |
Clave InChI |
DJIJJFMTWUCSTI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC2CCCCC2C3C1CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-[2-(2-Amino-1,1-dicyanoethyl)cyclobutyl]-2-(aminomethyl)propanedinitrile](/img/structure/B15347013.png)
![Tetrahydro-2,2-dimethyl-4-[[methyl(1-methylethyl)amino]methyl]-2H-pyran-4-OL](/img/structure/B15347030.png)
